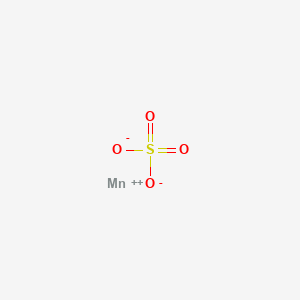

Manganese sulfate

Description

Structure

2D Structure

Propriétés

Numéro CAS |

10124-55-7 |

|---|---|

Formule moléculaire |

H2MnO4S |

Poids moléculaire |

153.02 g/mol |

Nom IUPAC |

manganese;sulfuric acid |

InChI |

InChI=1S/Mn.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |

Clé InChI |

KNLQKHUBPCXPQD-UHFFFAOYSA-N |

Impuretés |

TRACE IMPURITIES: Zinc, nitrogen and cobalt |

SMILES |

[O-]S(=O)(=O)[O-].[Mn+2] |

SMILES canonique |

OS(=O)(=O)O.[Mn] |

Point d'ébullition |

Decomp @ 850 °C |

Color/Form |

White orthorhombic crystals |

Densité |

3.25 |

melting_point |

700 °C |

Autres numéros CAS |

10124-55-7 7785-87-7 |

Description physique |

DryPowder; DryPowder, PelletsLargeCrystals; Liquid; OtherSolid |

Pictogrammes |

Health Hazard; Environmental Hazard |

Numéros CAS associés |

10034-96-5 (monohydrate) 10101-68-5 (tetrahydrate) 10124-55-7 (unspecified manganese salt) 13444-72-9 (manganese(+3)[3:2] salt) 15244-36-7 (unspecified hydrate) |

Solubilité |

52 G/100 CC OF WATER @ 5 °C 70 G/100 CC OF WATER @ 70 °C SOL IN ALCOHOL; INSOL IN ETHER Slightly soluble in methanol. |

Synonymes |

manganese sulfate manganese sulfate monohydrate manganese sulfate tetrahydrate manganese sulfate, manganese (+3) salt (3:2) manganese sulfate, potassium salt (3:2:2) |

Origine du produit |

United States |

Advanced Synthesis and Crystallization Methodologies for Manganese Sulfate and Derived Materials

Optimization of Antisolvent Crystallization Processes for Manganese Sulfate (B86663) Precipitation

Antisolvent crystallization is a technique where a substance, the antisolvent, is added to a solution to reduce the solubility of the solute, thereby inducing precipitation. squarespace.com This method is advantageous as it can often be performed at room temperature, offering potential energy savings over traditional evaporative crystallization. squarespace.com

Influence of Antisolvent Selection and Concentration on Crystallization Efficiency

The choice of antisolvent and its concentration relative to the solvent are critical parameters that significantly influence the efficiency of manganese sulfate precipitation. Studies have evaluated various organic solvents as antisolvents, including acetone (B3395972), ethanol (B145695), methanol (B129727), and isopropanol (B130326), for the crystallization of this compound from an aqueous sulfuric acid solution. squarespace.com

The effectiveness of an antisolvent can be determined by the amount required to initiate nucleation and the total mass of the crystallized product. squarespace.com Research indicates that acetone and ethanol are the most effective antisolvents for this system. squarespace.com Acetone, in particular, was found to be the most efficient, requiring the lowest organic-to-aqueous (O/A) ratio for nucleation and yielding the largest amount of crystallized this compound. squarespace.com In contrast, methanol and isopropanol were found to be largely ineffective. squarespace.com

The efficiency is not solely dependent on the dielectric constant of the antisolvent. squarespace.com While acetone had the second-lowest dielectric constant among the tested solvents, isopropanol, which had the lowest, was not effective due to its immiscibility with the sulfuric acid solution in all proportions. squarespace.com Methanol, with the highest dielectric constant, was the least effective antisolvent. squarespace.com

The concentration of the antisolvent, often expressed as the O/A volume ratio, directly impacts the recovery of this compound. At an O/A ratio of 1.5, the concentration of this compound remaining in the solution is less than 5 wt% when using either acetone or ethanol. squarespace.com Increasing the O/A ratio to 2.0 results in a this compound recovery of approximately 80%, with acetone consistently showing slightly higher recovery rates due to its superior effectiveness as an antisolvent. squarespace.com

Table 1: Effectiveness of Different Antisolvents on this compound Crystallization Data synthesized from research on antisolvent precipitation of this compound. squarespace.com

| Antisolvent | Effectiveness for Nucleation (O/A Ratio) | Relative Crystallization Yield | Miscibility with H₂SO₄ Solution |

| Acetone | Most Effective (Lowest Ratio) | Highest | Good |

| Ethanol | Effective | High | Good |

| Methanol | Least Effective | Low | Good |

| Isopropanol | Ineffective | Very Low | Poor (Not in all proportions) |

Effects of Antisolvent Flow Rate on this compound Crystal Morphology

The rate at which the antisolvent is introduced into the this compound solution is another parameter that can be controlled to influence the final crystal characteristics. However, in experiments examining the antisolvent crystallization of this compound, the flow rate of the antisolvent was found to have no significant impact on the crystal shape. squarespace.com The resulting crystals maintained a generally cubic or spherical shape, often appearing in clusters, irrespective of variations in the antisolvent flow rate. squarespace.com This suggests that for this specific system, other factors like the choice of antisolvent and the presence of impurities play a more dominant role in determining crystal morphology than the kinetics of antisolvent addition. squarespace.com

Impact of Impurities (e.g., Cobalt) on this compound Crystal Habit and Purity

The presence of impurities in the crystallization solution can profoundly affect the crystal habit (the characteristic external shape) and the purity of the final this compound product. Cobalt is a common impurity in manganese-containing solutions, particularly those derived from battery recycling. researchgate.net

Research demonstrates that the presence of cobalt(II) sulfate as an impurity has a significant impact on the shape and organization of this compound crystals. squarespace.com When this compound is crystallized from a solution containing cobalt, the resulting crystals are disorganized and clustered, a stark contrast to the more regular, cubic or spherical shapes obtained from pure solutions. squarespace.com This disruption in the crystal habit may occur because cobalt influences the nucleation process of this compound, or potentially co-crystallizes with it. squarespace.com The solubility of this compound monohydrate in water has been shown to decrease with increasing concentrations of cobalt sulfate impurities. researchgate.net

The introduction of ammonium (B1175870) ions as an impurity in similar sulfate crystallization systems, such as cobalt sulfate, has been shown to potentially lead to the formation of double salts, like Tutton's salt, which significantly alters crystal purity. mdpi.com While not directly observed in the cited this compound studies, this highlights a potential pathway by which impurities can be incorporated into the crystal lattice, thereby reducing purity. mdpi.com

Controlled Crystal Growth Techniques for this compound Systems

Beyond antisolvent precipitation, other controlled crystallization techniques are employed to produce high-quality this compound crystals, including single crystals for specialized research and various hydrates for industrial use.

Slow Evaporation Method for Single Crystal Growth of this compound and Doped Variants

The slow evaporation method is a widely used and highly successful technique for growing single crystals from a solution. umass.edu This method involves dissolving the solute in a suitable solvent or solvent mixture to create a moderately saturated solution, which is then left undisturbed to allow the solvent to evaporate slowly over time. umass.eduyoutube.com As the solvent evaporates, the solution becomes supersaturated, leading to the gradual formation of large, high-quality crystals. umass.edu

This technique has been successfully applied to grow single crystals of this compound, typically using water as the solvent. researchgate.netcrystalls.info The rate of evaporation can be controlled by covering the container, for instance with parafilm containing small perforations, to achieve the slow growth necessary for high-quality single crystals. umass.edu

The slow evaporation method is also effective for producing doped variants of this compound crystals. For example, copper-incorporated this compound single crystals have been grown by adding copper(II) sulfate to the aqueous this compound solution. researchgate.net Studies have shown that the size of the resulting crystals can improve with an increased concentration of the dopant, although this may be accompanied by a decrease in optical transparency. researchgate.net Atomic absorption spectroscopy confirms the incorporation of the copper into the this compound crystal lattice. researchgate.net

Comparative Analysis of Heating and Salting-out Batch Crystallization for this compound Hydrates

Different crystallization techniques can yield this compound hydrates with varying physical properties, which in turn affects their subsequent handling and application. A comparative analysis of heating and salting-out batch crystallization methods reveals significant differences in the resulting product. google.com Salting-out involves adding a substance (often an organic solvent like methanol) to an aqueous solution to reduce the solubility of the salt and induce crystallization. google.com

Methanol has been identified as a potentially suitable solvent for the salting-out crystallization of this compound monohydrate. google.com In contrast, ethanol and isopropanol can cause the solution to split into two liquid phases, complicating the process. google.com The heating method, a more traditional approach, relies on evaporating the solvent through increased temperature to achieve supersaturation. google.comgoogle.com

The physical form of the this compound crystals is markedly dependent on the crystallization technique employed. google.com For instance, evaporative crystallization of a purified leach solution can be used to recover high-purity (99.6%) this compound monohydrate (MnSO₄·H₂O). tandfonline.com The choice between heating and salting-out methods will depend on the desired product characteristics, such as crystal shape, purity, and size distribution, as well as process economics. google.com

Table 2: Comparison of Crystallization Methods for this compound Hydrates Based on findings related to heating and salting-out techniques. google.comtandfonline.com

| Feature | Heating/Evaporative Crystallization | Salting-Out Crystallization |

| Principle | Solvent is removed by heating/evaporation to induce supersaturation. | A salting-out agent (e.g., methanol) is added to reduce solute solubility. |

| Purity | Can achieve high purity (e.g., 99.6% MnSO₄·H₂O). tandfonline.com | Purity is dependent on the agent and potential co-precipitation. |

| Crystal Form | Dependent on evaporation rate and conditions. | Can be influenced by the choice of salting-out agent. google.com |

| Key Consideration | Energy-intensive due to heating. | Requires selection of a suitable agent (e.g., methanol) to avoid phase separation. google.com |

Growth Kinetics of this compound Monohydrate and Tetrahydrate

The crystallization of this compound from aqueous solutions is a complex process influenced by factors such as temperature, supersaturation, and pH, which dictate the formation of its different hydrated forms, primarily the monohydrate (MnSO₄·H₂O) and tetrahydrate (MnSO₄·4H₂O).

The formation of these hydrates is highly dependent on temperature. The tetrahydrate form is typically favored at temperatures above approximately 26°C, while below this temperature, the pentahydrate is more stable. crystalls.info The monohydrate is generally produced through heating or high-temperature crystallization, as its solubility decreases with increasing temperature—a characteristic of an inverse salt. sci-hub.sewjygy.com.cn In contrast, the tetrahydrate can be effectively produced via salting-out crystallization. sci-hub.se

Kinetic studies reveal the distinct mechanisms governing the growth of these hydrates. For this compound monohydrate, research in an H₂SO₄-H₂O system has shown that a decrease in pH significantly promotes crystal growth while inhibiting crystal nucleation. wjygy.com.cn The nucleation and growth rates have been quantified, and corresponding rate equations were developed based on the particle balance equation in a Mixed-Suspension, Mixed-Product Removal (MSMPR) crystallizer. wjygy.com.cn Another study, focusing on antisolvent crystallization with methanol, determined that the kinetics for monohydrate formation fit the Avrami model well. researchgate.net The activation energy for this process was calculated to be 91 kJ/mol, which suggests that the growth is controlled by the surface integration of molecules onto the crystal. researchgate.net

The growth kinetics for the tetrahydrate, produced via salting-out, differ significantly. This method can yield relatively large, cubic crystals, and their size and distribution can be managed by controlling operating conditions like seeding and supersaturation. sci-hub.se In contrast, heating crystallization tends to produce irregular monohydrate crystals, with operating conditions having less impact on the final crystal size and observable growth. sci-hub.se

Table 1: Factors Influencing this compound Hydrate Formation

| Parameter | Effect on Monohydrate (MnSO₄·H₂O) | Effect on Tetrahydrate (MnSO₄·4H₂O) | Reference |

|---|---|---|---|

| Crystallization Method | Heating / High-Temperature Crystallization | Salting-Out / Antisolvent Crystallization | sci-hub.se |

| Temperature | Inverse solubility (solubility decreases as temperature increases) | Forms at temperatures above ~26°C | crystalls.infosci-hub.se |

| pH (in H₂SO₄ system) | Lower pH promotes growth and inhibits nucleation | N/A | wjygy.com.cn |

| Kinetic Model | Avrami model; surface integration controlled | Growth rate influenced by supersaturation and seeding | sci-hub.seresearchgate.net |

| Activation Energy | 91 kJ/mol (for antisolvent method) | N/A | researchgate.net |

Novel Synthesis Routes for this compound Precursors and Downstream Products

Leaching Processes of Manganese Ores for this compound Solution Production

The industrial production of this compound solution begins with the hydrometallurgical leaching of manganese ores. The specific process chemistry depends heavily on the type of ore, which is broadly categorized as either carbonate or oxide ore.

For low-grade manganese carbonate ores (containing MnCO₃), direct acid leaching with sulfuric acid is an effective method. crystalls.infoacs.org The primary chemical reaction for this process is: MnCO₃ + H₂SO₄ → MnSO₄ + H₂O + CO₂ acs.org Studies have optimized leaching conditions such as sulfuric acid concentration, reaction temperature, and agitation rate to enhance manganese extraction efficiency. acs.org Kinetic analysis of this process indicates it follows a diffusion-controlled model. acs.org

Manganese oxide ores, such as pyrolusite (MnO₂), are more common but require a reductive leaching process because Mn(IV) is not readily soluble in sulfuric acid alone. This involves using a reducing agent in the acidic solution to reduce Mn(IV) to the soluble Mn(II) state. A variety of reducing agents have been successfully employed, including:

Molasses: Discarded molasses, a low-cost and widely available byproduct, can be used as the reducing agent in a sulfuric acid medium at temperatures between 40-100°C. jmmab.com

Ferrous Ions (Fe²⁺): Ferrous sulfate is another effective reductant for dissolving manganese oxides. crystalls.info

Sulfur Dioxide (SO₂): Leaching with an aqueous SO₂ solution has been reported to extract up to 95% of manganese. sci-hub.se

Other Reagents: Hydrogen peroxide and oxalic acid have also been used in laboratory and pilot-scale studies to achieve high leaching efficiencies. sci-hub.se

The choice of leaching agent and process conditions are critical for maximizing manganese recovery while minimizing operational costs and environmental impact. crystalls.infojmmab.com

Advanced Impurity Removal and Purification Technologies in this compound Solutions

The crude this compound solution obtained from leaching contains various impurities, primarily iron, calcium, magnesium, and other heavy metals, which must be removed to produce high-purity this compound. squarespace.com A multi-step purification strategy involving several advanced technologies is often employed.

Iron Removal: A common first step is the removal of iron. This is typically achieved through an oxidation-neutralization process where any Fe(II) in the solution is oxidized to Fe(III), often using an oxidizing agent like hydrogen peroxide. The pH of the solution is then raised, causing the Fe(III) to precipitate as ferric hydroxide (B78521) (Fe(OH)₃), which can be filtered off. squarespace.com

Solvent Extraction (Extraction-Back-Extraction): For the removal of multiple impurities and to achieve high purity, solvent extraction techniques are increasingly important. squarespace.com

Iron and Zinc Removal: After initial iron precipitation, residual iron and other metals like zinc can be selectively removed. For instance, Fe(III) can be extracted using D2EHPA (di-2-ethylhexyl phosphoric acid), and zinc can be subsequently extracted with Cyanex 272. jmmab.com

Manganese Purification: An extraction-back-extraction process can be used for the deep purification of the manganese solution itself. In this process, manganese is extracted from the aqueous solution into an organic phase, leaving certain impurities behind. The manganese is then stripped back into a fresh aqueous solution, resulting in a highly purified this compound solution. squarespace.com Studies have shown that with optimized parameters, the extraction and back-extraction rates of manganese can reach 95% and 96.9%, respectively. squarespace.com

Precipitation of Other Impurities:

Calcium and Magnesium: These are particularly problematic impurities. One method for their removal involves adding concentrated sulfuric acid and ethanol, which reduces the solubility of CaSO₄ and MgSO₄ more than MnSO₄, causing them to precipitate. Another novel approach uses barium hydroxide (Ba(OH)₂) to adjust the pH, followed by the addition of barium fluoride (B91410) (BaF₂) to precipitate calcium and magnesium. google.com The use of ammonium fluoride has also been reported. jmmab.com

Heavy Metals: Trace heavy metals can be removed by precipitation with reagents like ammonium sulfide (B99878) or alkyl xanthates, which form insoluble metal sulfides or xanthate precipitates. jmmab.com

Filtration using materials like diatomite can also be employed to remove suspended solids and improve the clarity and purity of the final solution.

Table 2: Impurity Removal Technologies in this compound Solutions

| Impurity | Technology | Reagents/Method | Reference |

|---|---|---|---|

| Iron (Fe) | Oxidation-Precipitation | Oxidation of Fe²⁺ to Fe³⁺, followed by pH adjustment to precipitate Fe(OH)₃ | squarespace.com |

| Calcium (Ca²⁺), Magnesium (Mg²⁺) | Precipitation / Solubility Modification | Addition of concentrated H₂SO₄ and ethanol; or Ba(OH)₂ and BaF₂ | google.com |

| Zinc (Zn²⁺) | Solvent Extraction | Extraction with Cyanex 272 | jmmab.com |

| Heavy Metals (e.g., Ni, Co) | Precipitation | Addition of ammonium sulfide or alkyl xanthates | jmmab.com |

| General Purification | Extraction-Back-Extraction | Selective extraction of Mn into an organic phase and stripping back to a pure aqueous phase | squarespace.com |

Synthesis of Advanced Manganese-Based Materials from this compound Precursors

Purified this compound solution is a critical precursor for synthesizing a variety of advanced manganese compounds, particularly manganese oxides, which have significant applications in batteries and catalysis.

Electrochemical Synthesis of Manganese Dioxide (MnO₂) from Sulfate Solutions

Electrolytic Manganese Dioxide (EMD) is a high-purity form of MnO₂ widely used in batteries. It is produced by the electrolysis of an acidic this compound solution. During electrolysis, Mn²⁺ ions are oxidized at the anode and deposited as MnO₂.

The key electrochemical reactions are:

Anodic Reaction: Mn²⁺ + 2H₂O → MnO₂ + 4H⁺ + 2e⁻

Cathodic Reaction: 2H⁺ + 2e⁻ → H₂

The process is typically carried out in an electrochemical cell using specialized electrodes. Research has shown that using a titanium anode coated with a layer of titanium carbide can reduce the bath voltage and increase the current yield to 97-99%. The operating conditions are crucial for producing high-quality EMD. A study identified optimal parameters such as a solution containing 100-150 g/L of this compound and 20-30 g/L of sulfuric acid, a temperature of 90-95°C, and an anodic current density of 80-100 A/m². The resulting product from this method is typically α-MnO₂ with a tetragonal crystal system.

Hydrothermal Synthesis of Manganese Oxide Nanomaterials (e.g., α-MnO₂, β-MnO₂, γ-MnO₂, δ-MnO₂)

Hydrothermal synthesis is a versatile method for producing various crystalline polymorphs of manganese oxide nanomaterials from this compound precursors. This technique involves heating an aqueous solution of the precursors in a sealed vessel (an autoclave), where high pressure and temperature facilitate the crystallization of specific phases.

Typically, the synthesis involves the reaction of this compound (a source of Mn²⁺) with a strong oxidizing agent, most commonly potassium permanganate (B83412) (KMnO₄), which provides Mn⁷⁺. wjygy.com.cnresearchgate.net The final crystal structure and morphology of the manganese oxide product are highly dependent on the reaction conditions:

Reactant Molar Ratio: The molar ratio of KMnO₄ to MnSO₄ is a critical factor in determining the resulting polymorph. Different ratios can selectively yield cryptomelane (α-MnO₂), pyrolusite (β-MnO₂), or birnessite (δ-MnO₂). researchgate.net

Temperature and Time: The hydrothermal temperature and reaction duration influence the crystallinity and aspect ratio of the resulting nanomaterials, such as nanorods. wjygy.com.cn

Additives: The presence of acids (e.g., H₂SO₄) or other additives can also direct the formation of specific crystal structures. researchgate.net

Through careful control of these parameters, a range of MnO₂ nanostructures, including α-MnO₂, β-MnO₂, γ-MnO₂, and δ-MnO₂, can be synthesized, each with unique properties suitable for applications in catalysis and energy storage. researchgate.net

Freeze-Drying Methods for Lithium Manganese Sulfates in Energy Storage

Freeze-drying, or lyophilization, is an advanced technique utilized to prepare high-quality cathode materials for lithium-ion batteries, including those derived from this compound precursors. This method involves freezing a solution or precursor slurry and then reducing the surrounding pressure to allow the frozen solvent to sublimate directly from a solid to a gas phase. The primary advantage of this process in materials synthesis is its ability to produce uniformly dispersed, porous structures while effectively controlling particle growth and preventing agglomeration during subsequent crystallization steps. mdpi.comcip.com.cnchalmers.se

The application of freeze-drying to lithium manganese-based cathode materials, such as lithium manganese iron phosphate (B84403) (LiMn₁-yFeyPO₄), demonstrates significant improvements in the material's physical and electrochemical properties. researchgate.netresearchgate.net In a typical process, a precursor gel or solution is rapidly frozen and then dried under vacuum. mdpi.comresearchgate.net This removes the solvent without the surface tension effects that cause particle agglomeration in conventional drying methods. The resulting precursor powder possesses a fine, homogeneous, and porous structure. researchgate.net

Subsequent calcination of this freeze-dried precursor at elevated temperatures (e.g., 400–700 °C) leads to the formation of single-crystal particles with a uniform size distribution and a spheroidal shape. mdpi.comresearchgate.net Research has shown that this method can substantially increase the compaction density of the final cathode material. For instance, studies on LiMn₀.₆₉Co₀.₀₁Fe₀.₃PO₄ (LMFP) revealed an increase in compaction density from 1.96 g/cm³ for the unprocessed precursor to as high as 2.43 g/cm³ for samples calcined after freeze-drying. researchgate.net This enhanced density is critical for achieving higher volumetric energy density in battery cells. researchgate.net

The improved morphology and density translate directly to superior electrochemical performance. Freeze-dried materials exhibit higher discharge capacities and better cycling stability. For example, a full cell using an LMFP cathode prepared via freeze-drying and calcined at 500 °C delivered discharge capacities of 144.1 mAh/g at a 0.5C rate and maintained 90% capacity retention after 800 cycles at a 1C rate. researchgate.net The porous nature of the freeze-dried particles also facilitates better electrolyte infiltration, which enhances lithium-ion diffusion and improves rate capability. researchgate.net

| Material | Precursor Processing | Calcination Temp. (°C) | Resulting Compaction Density (g/cm³) | Key Electrochemical Finding | Reference |

|---|---|---|---|---|---|

| LiMn₀.₆₉Co₀.₀₁Fe₀.₃PO₄ | Solvothermal, then Freeze-Dried | 500 | 2.34 | Discharge capacity of 144.1 mAh/g at 0.5C rate. | researchgate.net |

| LiMn₀.₆₉Co₀.₀₁Fe₀.₃PO₄ | Solvothermal, then Freeze-Dried | 550 | 2.43 | Maximum compaction density increase of 24%. | researchgate.net |

| LiMnFePO₄ | Sol-Gel, then Freeze-Dried | N/A | N/A | Capacity retention of 100% after 250 cycles at 1C. | researchgate.net |

| MnO/rGO Composite | Hydrothermal, then Freeze-Dried | N/A | N/A | Specific capacity of 870.4 mAh/g after 100 cycles at 0.1 A/g. | cip.com.cn |

Templated Synthesis of this compound Architectures (e.g., Glycine-Templated, Phenanthroline Complexes)

Templated synthesis is a versatile strategy for constructing this compound-based materials with precisely controlled architectures and novel properties. This method utilizes organic molecules that act as templates or structure-directing agents, guiding the assembly of inorganic building blocks into extended networks.

Glycine-Templated Synthesis

Glycine (B1666218), the simplest amino acid, has been successfully employed as a template in the solvothermal synthesis of a novel manganese(II) sulfate compound, (C₂NO₂H₅)MnSO₄. acs.org In this process, Manganese(II) sulfate monohydrate and glycine are dissolved in a mixed solvent system and heated in a sealed vessel. acs.org The glycine molecule plays a crucial role in the formation of the final structure. It bridges manganese(II) ions in a μ₂ mode (linking two metal centers), while the sulfate anions adopt a more complex η³,μ₄ bridging mode (linking four metal centers). nih.gov

This specific coordination leads to the formation of a unique triple-stranded braid structure along one crystallographic direction, where adjacent Mn(II) ions are bridged by two sulfate ions and one glycine ligand. acs.orgnih.gov These braids are further connected by sulfate ions to form a two-dimensional framework with a novel and complex topology. acs.org The resulting material, (C₂NO₂H₅)MnSO₄, is the first example of an amino acid being incorporated into a transition-metal sulfate skeleton to form an extended network. acs.org Beyond its structural novelty, this glycine-templated this compound exhibits interesting magnetic properties, specifically a spin-canted antiferromagnetic behavior below 9 K. acs.orgnih.gov

| Compound | Synthesis Method | Crystal System | Space Group | Lattice Parameters | Reference |

|---|---|---|---|---|---|

| (C₂NO₂H₅)MnSO₄ | Solvothermal | Monoclinic | P2₁/m | a = 4.8884 Å, b = 7.8676 Å, c = 8.0252 Å, β = 106.524° | acs.org |

Phenanthroline Complexes

1,10-Phenanthroline (B135089) (phen) is a rigid, bidentate N,N'-donor ligand widely used to create manganese complexes with well-defined coordination geometries. ias.ac.innih.gov When reacted with manganese salts, including those derived from sulfate precursors, phenanthroline coordinates strongly to the Mn(II) ion, acting as a template to direct the final structure. sdsu.edu The synthesis typically involves the reaction of a manganese salt and 1,10-phenanthroline in a suitable solvent. nih.gov

The stoichiometry of the reactants is a critical factor that determines the composition of the resulting complex. ias.ac.in Depending on the molar ratio of manganese to phenanthroline, different complexes can be formed, such as [Mn(phen)₂(ClO₄)₂] or Mn(phen)₃₂. ias.ac.in In these structures, the manganese atom is ligated by nitrogen atoms from the chelating phenanthroline molecules and by oxygen atoms from counter-anions or solvent molecules. For example, in the structure of [Mn(3dmepda)(phen)₂]·7.25H₂O, the central manganese atom is coordinated by four nitrogen atoms from two phenanthroline ligands and two oxygen atoms from a dicarboxylate ligand. capes.gov.br This templating results in discrete mononuclear or dinuclear complexes rather than extended polymeric networks. ias.ac.incapes.gov.br These manganese-phenanthroline complexes are of significant interest for their potential biological and catalytic activities. ias.ac.innih.gov

| General Formula / Example | Ligands | Mn(II) Coordination Environment | Structural Feature | Reference |

|---|---|---|---|---|

| [Mn(phen)₂(ClO₄)₂] | 1,10-phenanthroline, Perchlorate | N,N-bidentate phenanthroline | Discrete mononuclear complex | ias.ac.in |

| Mn(phen)₃₂ | 1,10-phenanthroline, Perchlorate | N,N-bidentate phenanthroline | Discrete mononuclear complex | ias.ac.in |

| [Mn(3dmepda)(phen)₂]·7.25H₂O | 1,10-phenanthroline, 3,3-dimethylpentanedioate | Four N atoms (phen), two O atoms (dicarboxylate) | Discrete mononuclear complex | capes.gov.br |

Electrochemical Science and Engineering of Manganese Sulfate Systems

Electrodeposition of Manganese and Manganese Alloys from Sulfate (B86663) Electrolytes

Electrodeposition from sulfate electrolytes is a widely used method for producing electrolytic manganese metal (EMM) and manganese-based coatings. This process involves the reduction of manganese ions from a sulfate solution onto a cathode. MnSO₄-(NH₄)₂SO₄-H₂O solutions are commonly employed electrolyte systems for manganese electrodeposition mdpi.com. The cathode is typically stainless steel, while the anode is often a Pb-Ag alloy mdpi.com.

Investigation of Manganese Electrodeposition Reaction (MEDR) Mechanisms

The electrodeposition of manganese from sulfate electrolytes is a complex process influenced by several factors. In aqueous electrolytes containing MnSO₄ and (NH₄)₂SO₄, Mn²⁺ ions can form various complexes, including [Mn(H₂O)₆]²⁺, [Mn(NH₃)ₓ]²⁺ (where x = 1–6), or [Mn(H₂O)₆₋ₙ(NH₃)ₙ]²⁺. It is proposed that Mn²⁺ can be discharged from these complexes present in the electrolyte, which can enhance the Mn²⁺ ion discharge ability uab.cat. The MEDR is often controlled by the diffusion of these complexes to the cathode surface csu.edu.cn.

Influence of Additives (e.g., SeO₂) on Electrodeposited Manganese Morphology and Purity

Additives play a crucial role in improving the morphology, purity, and current efficiency of electrodeposited manganese from sulfate baths. Chalcogenide compounds, such as those containing sulfur, selenium, and tellurium, are known to positively affect the electrodeposition process mdpi.comresearchgate.net.

Selenium dioxide (SeO₂) is a commonly used additive in sulfate baths for controlling the structure and morphology of manganese coatings mdpi.comresearchgate.net. SeO₂ can significantly inhibit the HER and indirectly improve the MEDR in terms of kinetics researchgate.net. However, the use of SeO₂ presents environmental concerns due to its toxicity and can lead to the incorporation of excessive selenium content in the deposit, reducing its purity mdpi.comjst.go.jp. The initial Se-to-Mn mass ratio in the electrolyte should be carefully controlled to ensure a qualified product with low Se content researchgate.net.

Alternative additives are being explored to reduce or eliminate the reliance on toxic selenium compounds. For instance, sodium sulfite (B76179) (Na₂SO₃) has been investigated as an auxiliary additive in conjunction with a reduced amount of H₂SeO₃. Na₂SO₃ can suppress the HER and improve the current efficiency and purity of the manganese product jst.go.jp. Sodium alkyl sulfates (SAS), such as sodium octyl sulfate (SOS) and sodium lauryl sulfate (SLS), have also been studied as organic additives to increase cathodic current efficiency and produce bright and smooth manganese deposits researchgate.netresearchgate.net. The addition of SOS at a concentration of 20 mg·L⁻¹ was found to be effective in increasing the cathodic current efficiency researchgate.net.

The presence of impurities like Mg²⁺ can be detrimental to manganese electrodeposition, leading to a decrease in current efficiency researchgate.netresearchgate.net. Conversely, increasing the concentration of (NH₄)₂SO₄ can improve current efficiency researchgate.netresearchgate.net. Trace amounts of zinc have also been reported to increase current efficiency electrochemsci.org.

Effects of Electrolyte Composition, Current Density, and Electrolysis Time on Electrodeposition Performance

Electrolyte composition, current density, and electrolysis time significantly influence the performance of manganese electrodeposition from sulfate solutions.

Electrolyte Composition: The concentration of Mn²⁺ ions in the electrolyte affects current efficiency and the limiting current density of MEDR researchgate.net. Higher Mn²⁺ concentrations can improve mass transfer and inhibit HER, but high pH near the cathode can lead to Mn(OH)₂ formation researchgate.net. The concentration of supporting electrolytes like (NH₄)₂SO₄ influences conductivity and can affect current efficiency uab.catresearchgate.net. (NH₄)₂SO₄ also has a buffering effect, which can help stabilize the pH near the cathode surface uab.cat.

Current Density: Current density is a critical parameter affecting current efficiency, morphology, and crystal structure of the deposit researchgate.netresearchgate.netktu.edu. With increasing current density, the cathodic current efficiency typically increases initially, reaches a maximum, and then decreases researchgate.net. Higher current densities can suppress HER by increasing cathode overpotential researchgate.net. However, excessive current density can lead to mass transfer limitations of manganese ions and accelerate HER, resulting in porous deposits and decreased current efficiency researchgate.net. Pulse current electrodeposition methods can also be used to achieve high cathode overpotential and suppress HER researchgate.netresearchgate.netresearchgate.net.

The crystal structure of the deposited manganese can also be influenced by current density and temperature ktu.edu. Higher current densities can favor the deposition of the stable α-Mn phase, while lower current densities and higher temperatures can favor the metastable γ-Mn phase ktu.edu.

Electrolysis Time: Electrolysis time affects the thickness and morphology of the deposited layer uab.catscispace.com. Longer electrolysis times can lead to a decrease in current efficiency and the formation of granular or dendritic surfaces due to variations in current density distribution on the cathode researchgate.netresearchgate.netresearchgate.net. Deposited manganese layer cracking can occur during the initial electrolysis, especially at higher current densities researchgate.net.

Data on the influence of current density on current efficiency can be represented in tables:

| Current Density (A/m²) | Current Efficiency (%) |

| Low | Increasing |

| Optimal Range | Maximum |

| High | Decreasing |

Note: Specific values depend on electrolyte composition and other parameters.

The effect of electrolysis time on the mass gain of deposited material has also been studied, showing a direct proportionality between mass gain and electrolysis time for MnO₂ produced by electrolysis of MnSO₄ solution scispace.com.

Strategies for Hydrogen Evolution Reaction (HER) Suppression in Manganese Electrodeposition

Suppressing the HER is crucial for improving the current efficiency and quality of manganese electrodeposits from sulfate electrolytes researchgate.netresearchgate.net. Several strategies are employed to mitigate this competing reaction:

Additives: As discussed in Section 3.1.2, additives like SeO₂, Na₂SO₃, and certain organic surfactants can increase the overpotential for HER, thereby suppressing it researchgate.netrjpbcs.comjst.go.jpresearchgate.net.

Current Density Control: Operating within an optimal current density range can help suppress HER relative to manganese deposition researchgate.net. Pulse current electrodeposition can also effectively suppress HER by providing transient high current densities researchgate.netresearchgate.netresearchgate.net.

Cathode Material: The choice of cathode material influences the hydrogen overpotential researchgate.net. Different materials like aluminum, stainless steel, copper, platinum, titanium, and vitreous carbon have different catalytic activities towards HER researchgate.net. Using aluminum instead of stainless steel has been shown to improve cathodic current efficiency researchgate.net.

Electrolyte Purification: Purifying the electrolyte to remove impurities can improve current efficiency, as impurities can lower the hydrogen evolution overpotential electrochemsci.org.

pH Control: Maintaining the electrolyte pH within a suitable range is important. pH changes near the cathode surface due to HER can lead to the precipitation of manganese hydroxides, which negatively impacts deposition quality uab.cat. Continuous electrolyte flow in the cathodic compartment can help control the pH value during deposition uab.catresearchgate.net.

Manganese Sulfate in Advanced Energy Storage Applications

This compound and related compounds are being investigated for their potential in advanced energy storage applications, particularly in the development of supercapattery devices.

Characterization of Lithium Manganese Sulfates as Supercapattery Materials

Supercapatteries are hybrid energy storage devices that combine the high power density of supercapacitors with the high energy density of rechargeable batteries mdpi.com. Finding electrode materials that exhibit a hybrid mechanism of energy storage is crucial for the development of feasible supercapattery devices mdpi.com.

Lithium manganese sulfates have emerged as a new class of materials being explored for supercapattery applications, especially at elevated temperatures mdpi.comresearchgate.netnih.govdntb.gov.ua. Two compositions, monoclinic Li₂Mn(SO₄)₂ and orthorhombic Li₂Mn₂(SO₄)₃, have been studied mdpi.comresearchgate.netnih.gov. These materials are typically prepared by methods like freeze-drying followed by heat treatment mdpi.comresearchgate.netnih.gov.

The electrochemical performance of these sulfate electrodes is evaluated in lithium-ion cells using different electrolytes, including conventional carbonate-based electrolytes and ionic liquid electrolytes mdpi.comresearchgate.netnih.gov. Electrochemical measurements are conducted over a range of temperatures to assess their performance at elevated conditions mdpi.comresearchgate.netnih.gov.

Lithium manganese sulfates store Li⁺ ions through a hybrid mechanism, which is dependent on the type of electrolyte and the operating temperature mdpi.comresearchgate.net. Characterization techniques such as in-situ Raman spectroscopy and ex-situ XRD and TEM analysis are used to monitor the stability and structural changes of the sulfate electrodes during cycling mdpi.comresearchgate.net.

Research indicates that Li₂Mn(SO₄)₂ shows promising electrochemical properties at elevated temperatures, outperforming Li₂Mn₂(SO₄)₃ in some cases mdpi.comresearchgate.net. At 60 °C, Li₂Mn(SO₄)₂ has demonstrated high energy density at a significant power density mdpi.comresearchgate.netnih.gov. During cycling, a transformation from the Li-rich Li₂Mn(SO₄)₂ to a defective Li-poor Li₂Mn₂(SO₄)₃ can occur, which appears to contribute to improved storage properties mdpi.comresearchgate.netnih.gov.

Sulfate-based materials, in general, are gaining attention as battery-like electrodes due to their tunnel-type structures and potentially higher redox potentials compared to conventional phosphate (B84403) materials mdpi.comresearchgate.net. Double salts of lithium, sodium, and transition metal ions are key representatives of sulfate electrodes mdpi.comresearchgate.net. Energy storage in these materials occurs via intercalation reactions of Li⁺ or Na⁺ into the tunnel structure, with charge compensation facilitated by changes in the oxidation states of transition metal ions mdpi.com.

Data on the performance of Li₂Mn(SO₄)₂ as a supercapattery material at elevated temperatures:

| Material | Temperature (°C) | Energy Density (Wh/kg) | Power Density (W/kg) |

| Li₂Mn(SO₄)₂ | 60 | 280 | 11,000 |

Source: Based on research findings mdpi.comresearchgate.netnih.gov.

Electrochemical Performance and Stability of Sulfate Electrodes at Elevated Temperatures

The electrochemical performance and stability of sulfate-based electrodes, including those containing manganese sulfates, have been investigated at elevated temperatures for applications such as supercapatteries. Studies have shown that lithium manganese sulfates, specifically monoclinic Li₂Mn(SO₄)₂ and orthorhombic Li₂Mn₂(SO₄)₃, can function as supercapattery materials at elevated temperatures ranging from 20 to 60 °C. researchgate.netnih.govmdpi.com Li₂Mn(SO₄)₂ has demonstrated superior electrochemical properties compared to Li₂Mn₂(SO₄)₃ at these elevated temperatures. researchgate.netnih.govmdpi.com At 60 °C, Li₂Mn(SO₄)₂ can achieve an energy density of 280 Wh/kg at a power density of 11,000 W/kg. researchgate.netnih.govmdpi.com

The stability of these sulfate electrodes after electrochemical cycling at elevated temperatures has been monitored using techniques such as in-situ Raman spectroscopy, ex-situ X-ray Diffraction (XRD), and Transmission Electron Microscopy (TEM) analysis. researchgate.netnih.govmdpi.com These analyses indicate that the storage mechanism in sulfate salts is hybrid and is influenced by the type of electrolyte used and the operating temperature. researchgate.netnih.govmdpi.com

The electrochemical performance of these materials is evaluated in lithium-ion cells utilizing different electrolyte types, including conventional carbonate-based electrolytes and ionic liquid ones. researchgate.netnih.govmdpi.com

Analysis of Structural Transformations and Storage Mechanisms during Electrochemical Cycling

During electrochemical cycling, manganese-based materials, including sulfates and oxides, can undergo structural transformations that influence their energy storage mechanisms. In the case of lithium manganese sulfates, a transformation of the Li-rich salt, Li₂Mn(SO₄)₂, into a defective Li-poor one, Li₂Mn₂(SO₄)₃, has been observed during cell cycling. researchgate.netnih.govmdpi.com This transformation appears to contribute to the improved storage properties of Li₂Mn(SO₄)₂. researchgate.netnih.govmdpi.com In-situ Raman spectroscopy has indicated this structural transformation during cycling, with subsequent cycles not inducing further changes in the Raman spectra. mdpi.com Ex-situ XRD analysis has also been used to monitor the phase transformation in Li₂Mn(SO₄)₂ after cycling. mdpi.com

For manganese oxides, which are related to manganese sulfates through potential conversion or decomposition pathways, the charge storage mechanism can involve the intercalation/deintercalation of electrolyte ions and/or protons, as well as the surface adsorption of electrolyte ions. semanticscholar.org Manganese oxides exhibit various oxidation states (Mn²⁺, Mn³⁺, and Mn⁴⁺) and can exist in different oxide phases (Mn₃O₄, Mn₂O₃, and MnO₂) that are thermodynamically stable in alkaline regions. semanticscholar.org The structure of manganese oxide can significantly impact its electrochemical performance, with structures offering more space for ion insertion exhibiting higher charge storage capacity. semanticscholar.org

Studies on spinel Mn₃O₄ have shown structural transformation into MnO₂ during electrochemical potential cycling in electrolytes like Na₂SO₄, driven by the intercalation or deintercalation of ions such as Na⁺, Li⁺, and Mg²⁺. researchgate.net This transformation can lead to significantly improved supercapacitive performance. researchgate.net The storage mechanism in layered manganese dioxide can involve a combination of electric double layer (EDL) and pseudocapacitance behavior on the surface, along with the interlayer intercalation-deintercalation of alkaline ions. rsc.org

Synthesis and Electrochemical Application of Two-Dimensional Manganese-Based Materials for Energy Storage

Two-dimensional (2D) manganese-based materials, including manganese sulfides and oxides, have attracted significant research interest for electrochemical energy storage applications due to their unique properties. rsc.orgrsc.orgresearchgate.net These materials offer advantages such as low cost, high surface area-to-volume ratio, wide electrochemical potential window, high theoretical capacity, and rich redox states. rsc.orgrsc.orgresearchgate.net The 2D nanostructure provides abundant exposed active sites and enhanced interaction with electrolytes, which are beneficial for electrochemical energy storage and catalysis. rsc.orgrsc.orgresearchgate.net

Various synthesis methods are employed to fabricate 2D manganese-based materials with specific crystal phases and controllable morphology. rsc.org Hydrothermal synthesis is one such method used to create manganese sulfide (B99878) nanosheets. rsc.org For example, MnS nanosheets prepared at 120 °C via a hydrothermal method exhibited pronounced wrinkling and outperformed counterparts synthesized at other temperatures in terms of energy storage capabilities. rsc.orgresearchsquare.com

2D manganese compounds, particularly manganese oxides, demonstrate exceptional performance as electrode materials in devices like lithium-ion batteries, sodium-ion batteries, and supercapacitors. rsc.org Their high specific surface area, short ion transport paths, and outstanding electrochemical activity contribute to achieving elevated energy and power densities, along with robust cycle stability. rsc.org Manganese sulfide (MnS), with its high theoretical specific capacity, low raw material cost, and abundant manganese resources, is considered a potential material for various electrochemical energy storage devices. rsc.org

Detailed research findings highlight the performance of specific 2D manganese-based materials. For instance, a MnS-120 electrode achieved a specific capacity of 1003.5 C g⁻¹ at a current density of 5 A g⁻¹. rsc.orgresearchsquare.com A supercapacitor device assembled with a MnS-120//activated carbon (AC) configuration yielded an energy density of 69.24 Wh kg⁻¹ at a power density of 2953 W kg⁻¹. rsc.orgresearchsquare.com

Electrochemical Analysis of Corrosion Protection by Manganese Coatings

Manganese and manganese compounds, including this compound, hold significant potential in the field of electrochemical corrosion protection. mdpi.comresearchgate.net Manganese coatings have been shown to effectively inhibit corrosion processes in various environments. mdpi.comresearchgate.net Studies assess the corrosion resistance properties of materials coated with manganese using electrochemical methods. mdpi.comresearchgate.net

This compound monohydrate (MnSO₄·H₂O) is used in the preparation of solutions for electrodepositing manganese coatings for corrosion protection on materials like annealed steel. mdpi.comresearchgate.net The presence of Mn²⁺ in the solution can influence passive layer formation on steel. mdpi.com While Mn²⁺ ions may not directly participate in iron oxidation, their presence can alter the properties of the oxide film, potentially affecting its porosity and the sustenance of oxidation. mdpi.com

The effectiveness of manganese coatings in corrosion protection is evaluated through detailed electrochemical analysis, focusing on coating properties rather than just morphology. mdpi.com Optimizing electrodeposition conditions is crucial for the long-term durability of these coatings. mdpi.com Research explores film formation kinetics, film adherence under dynamic conditions, and interactions with other elements in industrial environments. mdpi.com

Chronoamperometric and Voltammetric Studies of Manganese-Coated Substrates

Chronoamperometry and voltammetry are key electrochemical techniques used to study the corrosion resistance properties of manganese-coated substrates, such as annealed steel wire electrodes. mdpi.comresearchgate.netresearcher.life These techniques provide insights into the electrochemical behavior and the effectiveness of manganese coatings under different conditions. mdpi.com

Chronoamperometric studies involve immersing electrodes in an electrolyte solution and applying various voltages for specific durations, measuring the resulting current density over time. mdpi.comresearchgate.netresearcher.life For manganese-coated annealed steel, chronoamperometry has been conducted at potentials such as −0.55 V, −0.60 V, and −0.70 V for durations like 60 s and 1800 s. mdpi.comresearchgate.netresearcher.life The current density-time curves reveal critical differences in electrochemical behavior and the efficiency of Mn²⁺ reduction under different potential conditions. mdpi.com For instance, at −0.55 V, the initial current density might be around 150 μA/cm², gradually increasing, indicating significant oxidation. mdpi.com At more negative potentials like −0.70 V, chronoamperometry confirms effective manganese electrodeposition and its positive impact on corrosion resistance. mdpi.com

Linear voltammetry is performed over a potential range to generate Tafel plots, which are then used with the Butler-Volmer equation to determine the corrosion current density. mdpi.comresearchgate.netresearcher.life These studies have shown that optimal conditions for forming a highly effective protective manganese layer on annealed steel occur at a potential of −0.70 V for 1800 s, resulting in superior corrosion resistance. mdpi.comresearchgate.netresearcher.life Shorter durations and less negative potentials tend to result in less effective coatings with higher corrosion rates. mdpi.comresearchgate.netresearcher.life

Interactive Table 1: Chronoamperometry Data for Manganese-Coated Steel

| Applied Potential (V) | Duration (s) | Initial Current Density (μA/cm²) | Final Current Density (μA/cm²) | Corrosion Resistance |

| -0.55 | 1800 | ~150 | >250 | Less effective |

| -0.60 | 1800 | Lower than -0.55V initial | Slightly reduced compared to -0.70V | Reduced compared to -0.70V mdpi.com |

| -0.70 | 1800 | Significantly negative initial | Stable, low positive current | Superior mdpi.comresearchgate.netresearcher.life |

Note: Data is illustrative based on descriptions in the source and may not represent exact values from figures.

Cyclic voltammetry has also been used to evaluate the intrinsic electrochemical behavior of manganese coatings, particularly in controlled environments like demineralized water, to assess stability and uniformity without the influence of aggressive ions. mdpi.com

Role of Manganese Ions in Passive Layer Formation on Steel

Manganese ions play a role in the formation and characteristics of passive layers on steel surfaces, influencing corrosion protection. mdpi.commachinemfg.com The presence of Mn²⁺ ions in the electrolyte during processes like electrodeposition can affect the properties of the oxide film that forms on steel. mdpi.com While Mn²⁺ ions may not directly participate in the oxidation of iron, their presence can potentially alter the oxide film, possibly making it more porous and allowing for sustained oxidation. mdpi.com

Research on manganese-coated annealed steel suggests that the manganese layer formed under optimal electrodeposition conditions provides excellent corrosion resistance, confirmed by low corrosion current density. mdpi.comresearchgate.net This protective effect is attributed to the uniform and well-adhered manganese coating. mdpi.com

Studies on the phosphatizing process of steel with manganese have shown that the presence of manganese can enhance the corrosion and passivation kinetics of steel, promoting the formation of manganese phosphate due to an increase in the interfacial pH. semanticscholar.org The formation of manganese phosphate crystals can occur on cathodic zones where hydrogen ion reduction takes place. semanticscholar.org The pH of the phosphatizing solution is crucial in controlling the formation of the manganese phosphate coating. semanticscholar.org

Interactive Table 2: Effect of Manganese on Passive Layer Formation on Steel

| Presence of Manganese | Context | Proposed Role in Passive Layer Formation | Observed Effect on Corrosion |

| Mn²⁺ in electrolyte | Electrodeposition on steel | Can alter oxide film properties, potentially increasing porosity. mdpi.com | May allow for sustained oxidation. mdpi.com |

| Alloyed Mn in steel | Manganese steel | Forms protective oxide layers inhibiting O₂ and moisture penetration. machinemfg.com | Enhances corrosion resistance in certain environments. machinemfg.com |

| Manganese in phosphatizing solution | Steel phosphatizing | Enhances corrosion/passivation kinetics, promotes phosphate formation. semanticscholar.org | Contributes to the formation of a protective coating. semanticscholar.org |

Note: This table summarizes findings from different contexts related to manganese's influence on steel passivation.

Advanced Characterization and Spectroscopic Investigations of Manganese Sulfate Materials

Structural and Morphological Analysis

The physical form and crystalline nature of manganese sulfate (B86663) are fundamental characteristics that dictate its behavior. Techniques such as X-ray diffraction and electron microscopy are indispensable for revealing these properties at both micro and nano scales.

X-ray Diffraction (XRD) is a primary technique for confirming the crystallinity and determining the structural parameters of manganese sulfate. Like many metal sulfates, manganese (II) sulfate can form several hydrates, with the monohydrate being the most common. ijsea.com XRD analysis allows for the precise identification of these different crystalline phases.

Studies have shown that this compound crystals can exhibit an orthorhombic crystal system. ijsea.com For instance, in one analysis, the lattice parameters for pure this compound were determined, confirming its orthorhombic structure. ijsea.com The introduction of dopants, such as the amino acid L-Lysine, can cause slight variations in the cell parameters and volume, which is also detectable by XRD. ijsea.com In other complex crystal systems, such as in Tutton's salts like K₂Mg₀.₇₈Mn₀.₂₂(SO₄)₂·6H₂O, single-crystal XRD has identified a monoclinic structure. ijrpc.com

The analysis of XRD patterns provides critical data on lattice parameters (a, b, c) and axial angles (α, β, γ). For example, X-ray single crystal analysis of MnSO₄·5H₂O reveals that manganese atoms are octahedrally coordinated by six oxygen atoms, four from water molecules and two from sulfate groups. researchgate.net

Below is a data table summarizing lattice parameters for this compound and a related mixed crystal from diffraction studies.

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Angle (β) | Reference |

| MnSO₄ | Orthorhombic | 14.86 | 7.303 | 6.67 | 90° | ijsea.com |

| K₂Mg₀.₇₈Mn₀.₂₂(SO₄)₂·6H₂O | Monoclinic | 6.1380 | 12.2740 | 9.0940 | 104.81° | ijrpc.com |

Note: For the orthorhombic system, α=β=γ=90°. For the monoclinic system, α=γ=90°.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and microstructure of materials. youtube.commdpi.com SEM analysis of manganese-containing compounds reveals detailed information about particle shape, size distribution, and aggregation. researchgate.net

In the study of manganese oxides, SEM images have shown morphologies that are spherical and can be faintly agglomerated. researchgate.net When analyzing cementitious materials, SEM can distinguish different phases, such as bright gray areas corresponding to anhydrous clinker grains and the surrounding matrix of hydration products. youtube.com For recycled aggregates, SEM can reveal significant morphological and textural changes, including a porous surface on old mortar, which affects bonding properties. mdpi.com This technique is crucial for correlating the microstructural properties of a material with its macroscopic behavior. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the detailed characterization of nanoparticles and internal structures. mdpi.commdpi.com TEM is essential for studying materials at the nanoscale, providing information on particle size, shape, crystallinity, and even atomic-level defects. mdpi.com

For manganese-containing nanoparticles, TEM can be used to determine their size and shape with high statistical relevance. mdpi.com For instance, in the analysis of α-MnO₂ nanocrystals, TEM can reveal lattice spacing corresponding to specific crystal planes, such as 0.68 nm for the (110) plane and 0.23 nm for the (211) plane. mdpi.com Advanced TEM techniques, such as Scanning Transmission Electron Microscopy (STEM), are used to measure the elemental composition of individual primary particles. nih.gov This is particularly useful in complex samples like welding fumes, where STEM combined with techniques like Electron Energy Loss Spectroscopy (EELS) can determine the manganese content as a function of particle size, revealing how composition varies across the particle size distribution. nih.gov

Spectroscopic and Elemental Analysis

Spectroscopic techniques probe the interaction of electromagnetic radiation with this compound, providing information about its chemical bonding, functional groups, and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a sample by measuring the absorption of infrared radiation. ijsea.com In this compound and related compounds, FTIR spectra show characteristic bands corresponding to the vibrations of the sulfate (SO₄²⁻) group and water molecules of hydration. ijsea.comkku.ac.th

The FTIR spectrum of a manganese compound can confirm the presence of specific bonds. For example, the stretching vibration of Mn-O is observed at around 510 cm⁻¹. researchgate.net In manganese hypophosphite monohydrate, bands related to water molecules and P-O-P bridges are clearly identifiable. kku.ac.th The introduction of dopants or the formation of mixed crystals leads to slight shifts in the vibrational frequencies of the functional groups, which can be detected by FTIR, thus confirming the incorporation of the dopant into the crystal lattice. ijrpc.com

The table below lists characteristic IR absorption bands for functional groups commonly observed in manganese compounds.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| O-H (in H₂O) | 3300-2500 | Stretching | libretexts.org |

| C-H | 3000–2850 | Stretching | libretexts.org |

| Sulfate (SO₄²⁻) | ~1100 | Stretching | researchgate.net |

| P-O-P | 759, 890 | Stretching | researchgate.net |

| Mn-O | ~510 | Stretching | researchgate.net |

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a substance. While this compound solutions are transparent at low concentrations, they exhibit a characteristic pink color at higher concentrations, indicating absorption in the visible region. nih.gov The UV-Vis spectrum of an aqueous MnSO₄ solution shows multiple absorption peaks. nih.govplos.org

A key application of UV-Vis spectroscopy is the quantitative analysis of manganese ion (Mn²⁺) concentration. nih.govplos.org Studies have identified a characteristic absorption peak at 401 nm that varies linearly with the Mn²⁺ concentration, allowing for its quantification. nih.govplos.org The absorption coefficient of MnSO₄ in solution at 401 nm has been determined to be 6.557 x 10⁻⁴ L/(g·cm). plos.org In some analytical methods using a chemical probe, the formation of a complex with Mn²⁺ ions can create a new, strong absorption peak (e.g., at 534 nm) that is used for quantification. illinois.edu

The following table summarizes the characteristic UV-Vis absorption peaks for this compound in an aqueous solution.

| Wavelength (nm) | Reference |

| 336 | nih.govplos.org |

| 357 | nih.govplos.org |

| 401 | nih.govplos.org |

| 433 | nih.govplos.org |

| 530 | nih.govplos.org |

Laser-Induced Breakdown Spectroscopy (LIBS) for Elemental Composition and Plasma Characterization

Laser-Induced Breakdown Spectroscopy (LIBS) is a powerful analytical technique for determining the elemental composition of materials. mdpi.com It operates by focusing a high-power laser pulse onto a sample's surface, which ablates a small amount of material and generates a high-temperature plasma. carleton.edu As this plasma cools, the excited atoms and ions within it emit light at characteristic wavelengths, which are then analyzed to identify the constituent elements. globethesis.comyoutube.com This method is advantageous due to its rapid analysis capabilities, minimal sample preparation, and the ability to detect a wide range of elements simultaneously. mdpi.comcarleton.edu

In the study of this compound (MnSO₄), LIBS has been successfully employed to analyze the material and characterize the resulting plasma. Research has shown that the characteristics of the laser-induced plasma are dependent on several factors, including the laser irradiance and wavelength.

Spectroscopic studies of plasma generated from a this compound surface have been conducted using both the fundamental (1064 nm) and second harmonic (532 nm) wavelengths of a Q-switched Nd:YAG laser. The emission spectra reveal the presence of both neutral and singly ionized manganese lines. For instance, the emission spectrum captured with a 532 nm laser shows manganese spectral lines in the 320 to 390 nm region.

Key plasma parameters such as electron temperature (T_e) and electron number density (N_e) are crucial for understanding the plasma state. These parameters have been determined for this compound plasma under various conditions. It has been observed that the electron number density is higher when using a 532 nm laser compared to a 1064 nm laser, while the electron temperature is higher with the 1064 nm laser at the same laser irradiance and distance from the target surface. For example, at a specific laser irradiance, the temperature and number density were found to be in the ranges of 9842 K to 9371 K and 1.58 × 10¹⁷ to 3.26 × 10¹⁶ cm⁻³ for the 1064 nm laser, and 9668 K to 9297 K and 2.27 × 10¹⁷ to 5.79 × 10¹⁶ cm⁻³ for the 532 nm laser. The electron temperature is often estimated using the Boltzmann plot method, while the electron number density can be determined from the Stark-broadened profiles of spectral lines, such as the Mn line at 348.30 nm.

The spatial distribution of these plasma parameters has also been investigated. Studies on low-grade manganese ore have revealed electron temperatures around 7500 K (± 750 K) and electron number densities of approximately 8.18 × 10¹⁷ cm⁻³ (± 0.8). researchgate.net LIBS has proven to be a valuable tool for the qualitative and quantitative analysis of manganese-containing materials, capable of detecting major elements as well as trace impurities like silicon, calcium, iron, aluminum, and magnesium. researchgate.net

Interactive Data Table: LIBS Plasma Parameters for this compound

| Laser Wavelength (nm) | Temperature Range (K) | Electron Number Density Range (cm⁻³) |

| 1064 | 9842 - 9371 | 1.58 x 10¹⁷ - 3.26 x 10¹⁶ |

| 532 | 9668 - 9297 | 2.27 x 10¹⁷ - 5.79 x 10¹⁶ |

Note: Data sourced from spectroscopic studies of plasma generated from a this compound surface.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for Elemental Composition and Low Concentration Impurity Analysis

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a robust and widely used analytical technique for determining the elemental composition of various samples, including the analysis of impurities in this compound. spectro.comthermofisher.com The method involves introducing a liquid sample into a high-temperature argon plasma, which excites the atoms of the elements present. youtube.com As these excited atoms relax to their ground state, they emit light at specific wavelengths characteristic of each element. The intensity of this emitted light is directly proportional to the concentration of the element in the sample. youtube.commalvernpanalytical.com

ICP-OES offers several advantages, including high throughput, the ability to perform multi-element analysis simultaneously, and a wide linear dynamic range. thermofisher.comthermofisher.com This makes it particularly suitable for the quality control of this compound, where both the main component and trace impurities need to be quantified accurately. analytik-jena.com For example, in the production of materials for lithium-ion batteries, where this compound is a key precursor, the purity of the material is critical to the performance and safety of the final product. spectro.comanalytik-jena.com

In the analysis of this compound solutions, ICP-OES has been used to determine the concentration of manganese and other elements. One study reported the manganese content in a precursor solution to be approximately 387.185 ppm. researchgate.net The technique is capable of detecting a wide array of elements, making it effective for identifying and quantifying low-concentration impurities that could affect the quality of the this compound. These impurities can include other metals that may be present in the raw materials or introduced during the manufacturing process.

The sensitivity of ICP-OES typically allows for detection limits in the parts per million (ppm) range, which is sufficient for many quality control applications. malvernpanalytical.com For even lower detection limits, in the parts per billion (ppb) or parts per trillion (ppt) range, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is often employed. malvernpanalytical.com However, for routine analysis of elemental impurities in materials like this compound, ICP-OES provides a balance of sensitivity, speed, and cost-effectiveness. researchgate.net

Interactive Data Table: Example of ICP-OES Analysis of a this compound Solution

| Element | Concentration (ppm) |

| Manganese (Mn) | 387.185 |

Note: This data represents a single analysis of a this compound precursor solution. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is particularly valuable for determining the oxidation state of manganese on the material's surface. nih.govacs.org The analysis of manganese is complex due to its multiple stable oxidation states (e.g., Mn(II), Mn(III), Mn(IV)). xpsfitting.com

XPS analysis involves irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the surface. The binding energy of the electrons can be determined, which is characteristic of each element. Furthermore, shifts in these binding energies provide information about the chemical environment and oxidation state of the atoms. researchgate.net

For manganese compounds, the Mn 2p and Mn 3s spectral regions are particularly informative. The Mn 2p peak exhibits spin-orbit splitting and can be used to identify the presence of manganese. However, the overlapping binding energies for different oxidation states can make interpretation challenging. xpsfitting.comminsocam.org The Mn 3s peak shows multiplet splitting, and the magnitude of this splitting is a diagnostic tool for determining the oxidation state of manganese. thermofisher.com For instance, the multiplet splitting (ΔE) for MnO (Mn²⁺) is approximately 6.0 eV, while for MnO₂ (Mn⁴⁺) it is around 4.7 eV. thermofisher.com

In studies of manganese-containing materials, XPS has been instrumental in identifying the predominant oxidation states on the surface. For example, in the analysis of filtration media used in drinking water treatment, XPS was used to identify Mn(II), Mn(III), and Mn(IV) on the surfaces of oxide samples. nih.govacs.org While Mn(IV) was often the predominant species, mixtures of Mn(III) and Mn(IV) were also observed. nih.gov

Research on the synthesis of this compound from manganese dioxide and sulfur has utilized XPS to track the chemical changes during the reaction. High-resolution spectra of the Mn 2p and O 1s regions for unreacted and reacted samples provide insights into the transformation of the manganese species. researchgate.net The ability of XPS to probe the surface chemistry makes it an indispensable tool for understanding the surface properties and reactivity of this compound materials.

Interactive Data Table: Mn 3s Multiplet Splitting for Different Manganese Oxidation States

| Oxidation State | Compound Example | Mn 3s Multiplet Splitting (ΔE) (eV) |

| Mn(II) | MnO | 6.0 |

| Mn(III) | Mn₂O₃ | ≥ 5.3 |

| Mn(IV) | MnO₂ | 4.7 |

Note: These values are diagnostic for determining the oxidation state of manganese. thermofisher.com

Micro-Raman Spectroscopy for Investigating Sulfate Formation Mechanisms and Structural Changes

Micro-Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules and crystal lattices. It is highly effective for identifying specific chemical species and characterizing the structure of materials. In the study of this compound, Raman spectroscopy is a powerful tool for investigating the formation of sulfate complexes and observing structural transformations. researchgate.netepa.gov

Raman spectroscopic measurements of aqueous this compound solutions have revealed insights into the speciation of manganese and sulfate ions. In these solutions, the sulfate ion (SO₄²⁻) exhibits a characteristic symmetric stretching mode (ν₁) around 981 cm⁻¹. researchgate.netmdpi.com As the concentration of this compound increases, this band broadens and shifts to higher wavenumbers. researchgate.net

A key finding from Raman studies is the formation of both inner-sphere and outer-sphere complexes between manganese and sulfate ions. The appearance of a band at 995 cm⁻¹ is assigned to the bound sulfate in an inner-sphere complex, [MnOSO₃]. researchgate.netepa.gov The formation of this complex is further confirmed by the simultaneous appearance of stretching bands corresponding to the Mn²⁺–OSO₃²⁻ bond at 216 cm⁻¹ and a skeletal mode of [(H₂O)₅MnOSO₃] at 321 cm⁻¹. researchgate.netepa.gov The presence of an outer-sphere complex is indicated by a ν₁(SO₄²⁻) mode at approximately 982.7 cm⁻¹. researchgate.netepa.gov

The Raman spectrum of solid this compound hydrates, such as MnSO₄·4H₂O, shows distinct frequency shifts corresponding to the internal vibrations of the SO₄²⁻ ions and lattice vibrations. ias.ac.in For instance, in the monoclinic crystal structure of MnSO₄·4H₂O, the triply degenerate vibrational mode of the free sulfate ion splits into multiple components, indicating the presence of more than one molecule in the unit cell. ias.ac.in

Furthermore, Raman spectroscopy can be used to identify different manganese oxides that may be formed during the thermal decomposition of this compound. Different manganese oxides, such as pyrolusite (MnO₂), hollandite, and manjiroite, exhibit characteristic Raman bands in the 500-650 cm⁻¹ region. researchgate.net This makes Raman spectroscopy a valuable technique for monitoring the structural changes that occur during the processing of this compound.

Interactive Data Table: Key Raman Bands in Aqueous this compound Solutions

| Wavenumber (cm⁻¹) | Assignment |

| 981 | ν₁(SO₄²⁻) symmetric stretching mode |

| 995 | Bound sulfate in inner-sphere complex [MnOSO₃] |

| 216 | Mn²⁺–OSO₃²⁻ bond stretching in inner-sphere complex |

| 321 | Skeletal mode of [(H₂O)₅MnOSO₃] |

| 982.7 | ν₁(SO₄²⁻) mode of outer-sphere complex |

Note: Data from Raman spectroscopic investigation of aqueous MnSO₄ solutions. researchgate.netepa.gov

Thermal and Mechanical Characterization

Thermal Analysis Techniques (e.g., TGA) for Decomposition and Phase Transition Characteristics

Thermogravimetric analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is widely employed to study the thermal stability and decomposition behavior of materials like this compound.

The thermal decomposition of this compound monohydrate (MnSO₄·H₂O) in an air atmosphere typically proceeds in distinct stages. The first stage involves dehydration, where the water of crystallization is lost. This is followed by the decomposition of the anhydrous this compound at higher temperatures. globethesis.com

Studies have shown that the decomposition of anhydrous MnSO₄ under air begins at approximately 625 °C. sdu.dkresearchgate.net This process is kinetically sluggish, meaning its rate is significantly dependent on the heating rate. sdu.dk The decomposition yields different manganese oxides depending on the temperature. At temperatures around 625 °C and higher, bixbyite (Mn₂O₃) is formed. sdu.dkresearchgate.net As the temperature increases further, to approximately 850 °C and above, hausmannite (Mn₃O₄) becomes the final solid product. sdu.dkresearchgate.net

The decomposition temperature can be influenced by the heating rate and the surrounding atmosphere. For instance, under a nitrogen atmosphere, a decomposition temperature of 755 °C has been reported with a heating rate of 9 °C/min. sdu.dk Another study reported a similar temperature of 750 °C at a heating rate of 10 °C/min. sdu.dk Research has indicated that 850 °C is an optimal temperature for the preparation of single-phase cubic Mn₂O₃ from the thermal decomposition of MnSO₄. researchgate.net

The kinetic parameters of the decomposition process, such as the apparent activation energy, can also be determined from TGA data. For the dehydration of this compound monohydrate, an apparent activation energy of 147.933 kJ/mol has been reported. globethesis.com For the subsequent decomposition of anhydrous MnSO₄ to Mn₃O₄, the apparent activation energy was found to be 237.341 kJ/mol. globethesis.com

Interactive Data Table: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | Product(s) |

| ~625 and higher | Onset of Decomposition | Mn₂O₃ (Bixbyite) |

| ~850 and higher | Further Decomposition | Mn₃O₄ (Hausmannite) |

| 850 | Optimal for Mn₂O₃ preparation | Single-phase cubic Mn₂O₃ |

Note: Decomposition temperatures and products can vary with heating rate and atmosphere. sdu.dkresearchgate.netresearchgate.net

Microhardness and Dielectric Measurements for Mechanical and Electrical Material Properties

Microhardness measurements provide information about a material's resistance to localized plastic deformation, such as scratching or indentation. This property is crucial for applications where the material might be subjected to mechanical stress, for example, in the formulation of coatings or in catalytic applications where the material is in a packed bed. The microhardness would be influenced by the crystalline structure and the presence of defects in the this compound material.

Dielectric measurements characterize a material's ability to store electrical energy in an electric field. The dielectric constant and dielectric loss are key parameters that describe how a material responds to an external electric field. These properties are particularly relevant if this compound is considered for use in electronic components, such as capacitors or insulators, or in applications where its interaction with electromagnetic fields is important. The dielectric properties are dependent on factors such as the crystal structure, purity, and the presence of water of hydration, which can significantly influence the material's polarizability.

Although specific values for this compound were not found, Raman spectroscopic studies have provided insights into the bonding and structure of this compound and its hydrates, which are fundamental to understanding its mechanical and electrical properties. researchgate.netepa.govias.ac.in For instance, the formation of inner- and outer-sphere complexes in aqueous solutions suggests specific ion-ion and ion-solvent interactions that will influence the bulk properties of the solid material upon crystallization. researchgate.netepa.gov Further research dedicated to the direct measurement of microhardness and dielectric properties of various forms of this compound would be necessary to fully characterize these aspects.

Environmental Applications and Biogeochemical Cycling of Manganese Sulfate

Remediation and Resource Recovery from Industrial Effluents